Furan-3-yl(naphthalen-2-yl)methanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan-3-yl(naphthalen-2-yl)methanol typically involves the reaction of furan derivatives with naphthalene derivatives under specific conditions. One common method involves the use of a Grignard reagent, where a furan-based Grignard reagent reacts with a naphthalene-based aldehyde or ketone to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Furan-3-yl(naphthalen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.
Reduction: The compound can be reduced to form a more saturated alcohol or hydrocarbon.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) is commonly used for the oxidation of alcohols to aldehydes.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for the reduction of carbonyl compounds to alcohols.
Substitution: Halogenating agents, such as bromine or chlorine, can be used for electrophilic substitution reactions on the aromatic rings.
Major Products Formed
Oxidation: Furan-3-carboxaldehyde or naphthalen-2-carboxaldehyde.
Reduction: Furan-3-yl(naphthalen-2-yl)methane.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Furan-3-yl(naphthalen-2-yl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of furan-3-yl(naphthalen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The furan and naphthalene rings can interact with various enzymes and receptors, potentially inhibiting or activating biological processes . The methanol group can also participate in hydrogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Furan-3-methanol: A simpler compound with a furan ring attached to a methanol group.
Naphthalen-2-ylmethanol: A compound with a naphthalene ring attached to a methanol group.
Furan-2-yl(naphthalen-1-yl)methanol: A structural isomer with the furan ring attached at a different position on the naphthalene ring.
Uniqueness
Furan-3-yl(naphthalen-2-yl)methanol is unique due to the specific positioning of the furan and naphthalene rings, which can result in distinct chemical and biological properties compared to its similar compounds .
Properties
IUPAC Name |
furan-3-yl(naphthalen-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-15(14-7-8-17-10-14)13-6-5-11-3-1-2-4-12(11)9-13/h1-10,15-16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPOTWMGHRKSJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(C3=COC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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